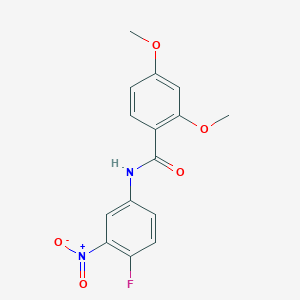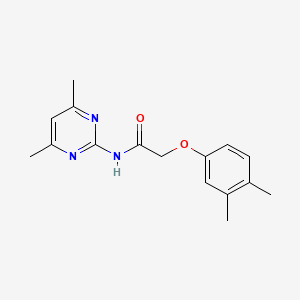
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, commonly known as DMDO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of DMDO is not fully understood. However, it has been suggested that DMDO exerts its biological activities through the inhibition of various enzymes, including DNA topoisomerase and protein kinase. DMDO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMDO has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DMDO has also been shown to possess neuroprotective activity against oxidative stress-induced damage in neuronal cells. In addition, DMDO has been reported to exhibit cardioprotective activity against ischemia-reperfusion injury in rats.
Avantages Et Limitations Des Expériences En Laboratoire
DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability.
Orientations Futures
DMDO has significant potential for future research in various fields, including medicinal chemistry, material science, and analytical chemistry. Some future directions for DMDO research include:
1. Synthesis of novel DMDO derivatives with improved biological activities.
2. Investigation of the mechanism of action of DMDO.
3. Development of DMDO-based fluorescent probes for the detection of other metal ions.
4. Exploration of the potential applications of DMDO in nanotechnology.
5. Investigation of the pharmacokinetics and toxicity of DMDO in animal models.
In conclusion, DMDO is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO exhibits diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability. Future research on DMDO may lead to the development of novel therapeutic agents and analytical tools.
Méthodes De Synthèse
DMDO can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide and 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO. Another method involves the reaction of 3,4-dimethoxyaniline and 3,5-dimethylbenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO.
Applications De Recherche Scientifique
DMDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. DMDO has been reported to exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. DMDO has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, DMDO has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-12(2)9-14(8-11)18-19-17(20-23-18)13-5-6-15(21-3)16(10-13)22-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLYWBXCARIYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)




![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)
